Cas no 17155-31-6 ((3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol)

(3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol structure
17155-31-6 structure
Product Name:(3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol
CAS-nummer:17155-31-6
MF:C27H43NO2
MW:413.635828256607
CID:1359487
PubChem ID:12444724
Update Time:2025-04-20

(3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol Chemische en fysische eigenschappen

Naam en identificatie

    • (3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol
    • (17S:12S:25S)-22,26-Epimino-18(13?17)-abeo-cholesta-5,12-diene-3b,16b-diol
    • (22S:25S)-12,26-Epimino-17b-methyl-18-norcholesta-5,12-diene-3b,16b-diol
    • Veralcamine
    • VERALKAMINE
    • (17S,20S)-17-Methyl-20-[(2S,5S)-5-methyl-2-piperidyl]-18-norpregna-5,12-diene-3β,16β-diol
    • NS00094302
    • Veralkamine [MI]
    • UNII-B3E05ZZ3JH
    • 18-NORPREGNA-5,12-DIENE-3,16-DIOL, 17-METHYL-20-((2S,5S)-5-METHYL-2-PIPERIDINYL)-, (3.BETA.,16.BETA.,17.ALPHA.,20S)-
    • (3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol
    • (17S,20S)-17-Methyl-20-[(2S,5S)-5-methyl-2-piperidyl]-18-norpregna-5,12-diene-3beta,16beta-diol
    • B3E05ZZ3JH
    • 18-Norpregna-5,12-diene-3,16-diol, 17-methyl-20-((2S,5S)-5-methyl-2-piperidinyl)-, (3beta,16beta,17alpha,20S)-
    • 17155-31-6
    • Q27274312
    • Inchi: 1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1
    • InChI-sleutel: DMLNDBOUFBIGIL-YEJULBKSSA-N
    • LACHT: O[C@H]1C[C@@H]2C(=CC[C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@@H]23)O)[C@]1(C)[C@H](C)[C@@H]1CC[C@H](C)CN1

Berekende eigenschappen

  • Exacte massa: 413.329379614g/mol
  • Monoisotopische massa: 413.329379614g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 2
  • Complexiteit: 743
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.2
  • Topologisch pooloppervlak: 52.5Ų

Experimentele eigenschappen

  • Smeltpunt: 119-123° and 165-169°
  • Specifieke rotatie: D24 -84.1 ±3° (c = 0.533 in CHCl3)
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.